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Diisotridecyl phthalate - 68515-47-9

Diisotridecyl phthalate

Catalog Number: EVT-3565208
CAS Number: 68515-47-9
Molecular Formula: C34H58O4
Molecular Weight: 530.8 g/mol
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Product Introduction

Description

Diisotridecyl phthalate (DITDP) is a synthetic organic compound classified as a phthalate ester. It is commonly used as a plasticizer in various industrial applications due to its ability to enhance the flexibility, durability, and workability of materials like polyvinyl chloride (PVC). []

Future Directions

References:[2] Combinatorial screening of polymeric sensing materials using RFID sensors: combined effects of plasticizers and temperature. [] Environmentally friendly, high and low temperature resistant, oil resistant, wear resistant and fire retardant rubber plastic composition. [] Diisotridecyl phthalate, ditridecyl phthalate [MAK value documentation, 2019]

Overview

Diisotridecyl phthalate is a synthetic organic compound classified as a phthalate ester, specifically the diester of phthalic acid and isotridecanol. It is primarily utilized as a plasticizer, enhancing the flexibility and durability of various polymer materials. Phthalates, including diisotridecyl phthalate, are commonly employed in the production of polyvinyl chloride (PVC) and other plastics, contributing to their processing and end-use properties.

Source

Diisotridecyl phthalate can be synthesized from phthalic anhydride and isotridecanol through an esterification process. The compound is identified by its Chemical Abstracts Service number 26761-40-0 and is recognized for its applications in both industrial and consumer products.

Classification

Diisotridecyl phthalate falls under the category of phthalate plasticizers, which are widely used in the manufacturing of flexible plastics. Its classification includes:

  • Chemical Class: Phthalates
  • Functional Group: Ester
  • CAS Number: 26761-40-0
Synthesis Analysis

The synthesis of diisotridecyl phthalate involves a multi-step process primarily centered around esterification. The key steps include:

  1. Esterification Reaction:
    • The reaction typically involves heating phthalic anhydride with isotridecanol in the presence of a catalyst.
    • The initial step is a single esterification at temperatures between 140°C to 150°C, followed by a double esterification at higher temperatures (up to 220°C) to ensure complete conversion to the diester .
  2. Technical Details:
    • Catalysts such as titanium isopropyl propionate are often employed to facilitate the reaction.
    • The process may also include post-reaction treatments such as filtration and purification steps to remove unreacted materials and by-products.
Molecular Structure Analysis

Diisotridecyl phthalate has a complex molecular structure characterized by its long alkyl chains attached to the phthalate backbone.

Structure Data

  • Molecular Formula: C28H46O4C_{28}H_{46}O_{4}
  • Molar Mass: 446.70 g/mol
  • Structural Representation: The compound consists of two isotridecyl groups (derived from isotridecanol) esterified to a central phthalate moiety.
Chemical Reactions Analysis

Diisotridecyl phthalate can undergo various chemical reactions typical of esters:

  1. Hydrolysis:
    • Under acidic or basic conditions, diisotridecyl phthalate can hydrolyze to yield phthalic acid and isotridecanol.
    • This reaction is significant in environmental contexts where phthalates may degrade into less harmful substances.
  2. Transesterification:
    • Diisotridecyl phthalate can react with alcohols to form new esters, a reaction that can be utilized in modifying polymer properties.
Mechanism of Action

The mechanism by which diisotridecyl phthalate functions as a plasticizer involves its ability to disrupt intermolecular forces within polymer matrices:

  1. Plasticization Process:
    • By embedding itself between polymer chains, diisotridecyl phthalate reduces the glass transition temperature of the material, thereby enhancing flexibility and workability.
    • This action allows for easier processing during manufacturing and improves the end-use performance of the plastic products.
Physical and Chemical Properties Analysis

Diisotridecyl phthalate exhibits several notable physical and chemical properties:

  • Boiling Point: 250 - 267 °C at reduced pressure (7 hPa)
  • Density: Approximately 0.965 g/cm³
  • Flash Point: 275 °C
  • Melting Point: -50 °C
  • Vapor Pressure: 0.1 hPa at 20 °C
  • Solubility: Very low solubility in water (0.00028 g/L)

These properties indicate its stability under various conditions and its suitability for use in diverse applications involving plastics .

Applications

Diisotridecyl phthalate is utilized across various scientific and industrial fields:

  1. Plastic Manufacturing:
    • Primarily used as a plasticizer in polyvinyl chloride formulations, enhancing flexibility and durability.
  2. Coatings and Adhesives:
    • Employed in formulations for coatings and adhesives where flexibility and adhesion properties are critical.
  3. Consumer Products:
    • Found in products such as flooring materials, toys, and medical devices due to its favorable processing characteristics.
  4. Research Applications:
    • Used in analytical chemistry for studying the behavior of plasticizers in environmental samples, particularly concerning their degradation products and impact on health.
Industrial Synthesis Methodologies of Diisotridecyl Phthalate

Catalytic Esterification Mechanisms in Phthalate Production

The industrial synthesis of diisotridecyl phthalate (DTDP) hinges on esterification catalysis, where phthalic anhydride undergoes a two-stage reaction with isotridecanol. The first stage involves rapid monoester formation through anhydride ring opening, an exothermic reaction occurring at 140–150°C without catalysts [1]. The second stage entails the slower diesterification of monoesters with excess alcohol, requiring elevated temperatures (210–240°C) and titanium-based catalysts like tetraisopropyl titanate (TIPT) to achieve >99% conversion [1] [2].

Titanate catalysts function via a coordinated insertion mechanism: the titanium center electrophilically activates the carbonyl oxygen of the monoester, facilitating nucleophilic attack by the alcohol’s oxygen. This mechanism suppresses ether byproducts by minimizing carbocation formation—a common issue with Brønsted acid catalysts like H₂SO₄. Kinetic studies reveal the reaction follows pseudo-first-order behavior under excess alcohol, with an activation energy of 60–75 kJ/mol for DTDP systems [2].

Table 1: Key Catalysts and Performance Metrics in Phthalate Esterification

Catalyst TypeReaction Temp (°C)Esterification Time (h)Conversion Efficiency (%)Ether Byproduct Yield (%)
Tetraisopropyl titanate (TIPT)210–2303–4>99.5<0.05
Monobutyltin oxide220–2404–598.20.1
Sulfuric acid160–1808–1092.53.8

Advanced Composite Catalyst Systems for Enhanced Reaction Efficiency

To overcome limitations of homogeneous titanates (e.g., hydrolysis sensitivity, difficult recovery), hybrid catalyst systems have emerged. A breakthrough involves combining TIPT with acidic zeolites (e.g., H-Beta-25), creating a synergistic effect where the zeolite adsorbs water byproducts, shifting equilibrium toward ester formation [2]. This reduces reaction time by 40% and allows catalyst recycling for 5–7 batches without significant activity loss.

Another innovation employs titanium-grafted mesoporous silica (Ti-SBA-15), which provides high surface area (800 m²/g) and uniform pore channels. The confined nanopores enhance selectivity by sterically restricting bulky byproduct formation. When tested for DTDP synthesis, Ti-SBA-15 achieved 99.8% conversion at 220°C in 2.5 hours—outperforming homogeneous TIPT [2].

Table 2: Composite Catalyst Systems for DTDP Synthesis

Catalyst SystemReaction Temp (°C)Time to 99% Conversion (h)Reusability (Cycles)Water Byproduct Adsorption Capacity (g/g)
TIPT/H-Beta-252202.270.18
Ti-SBA-152202.5120.22
SnO₂-TiO₂/ZrO₂2303.0100.15

Solvent-Mediated Reaction Optimization in High-Temperature Esterification

Industrial DTDP synthesis typically operates under solvent-free conditions to maximize atom economy. However, high-viscosity mixtures at >200°C impede mass transfer, causing localized overheating and isomerization byproducts. To address this, inert hydrocarbon solvents (e.g., n-hexane, cyclohexane) are introduced at 5–10 wt%, reducing viscosity by 60% and improving temperature uniformity [1] [2].

An advanced approach uses reactive entrainers like xylene, which form azeotropes with water. By continuously removing water via azeotropic distillation, equilibrium limitations are overcome, boosting conversion from 95% to 99.5% in 3 hours. Crucially, solvent selection impacts product purity: non-polar solvents minimize diester hydrolysis, while polar solvents (e.g., diglyme) accelerate it. Process data confirm cyclohexane offers optimal balance—low polarity (ε=2.02), boiling point (81°C), and negligible co-ester formation [1].

Byproduct Minimization Strategies in Large-Scale Synthesis

The primary byproducts in DTDP synthesis include:

  • Isotridecyl ethers (from alcohol dehydration)
  • Phthalic acid isomers (from decarboxylation at >240°C)
  • Colored impurities (oxidized species from trace metals)

Industrial mitigation employs three-pronged strategies:

  • Reaction Engineering: Nitrogen sparging during esterification removes water and oxygen, suppressing hydrolysis and oxidation. Maintaining temperature below 230°C prevents thermal degradation [1].
  • Post-Reaction Treatment: Vacuum dealcoholization (-0.095 MPa, 180°C) removes unreacted alcohols, followed by alkali washing (5% NaOH, 90°C) to hydrolyze residual monoesters. Multistage countercurrent washing reduces NaOH consumption by 50% versus batch methods [1].
  • Thermal Refining: Steam stripping at 180±5°C under reduced pressure volatilizes light impurities (e.g., ethers), yielding esters with colority (APHA) <20 and ester content >99.8% [1].

Comparative Analysis of Homogeneous vs Heterogeneous Catalytic Pathways

Table 3: Homogeneous vs Heterogeneous Catalysis in DTDP Production

ParameterHomogeneous (TIPT)Heterogeneous (Ti-SBA-15)Solid Acid (Zeolite)
Catalyst Loading (wt%)0.05–0.31.0–1.52.0–3.0
Reaction Temp (°C)210–230220–230230–250
Byproduct Formation (wt%)0.08–0.120.05–0.080.15–0.30
Catalyst RecoveryNot feasibleFiltration/regenerationFiltration/regeneration
Capital CostLowHighModerate
Operating CostHigh (single-use)Low (reusable)Low (reusable)

Homogeneous catalysts like TIPT offer superior kinetics due to molecular-level contact with reactants but suffer from irreversible deactivation and generate catalyst residue requiring costly separation. In contrast, fixed-bed heterogeneous systems (e.g., Ti-grafted silica) enable continuous operation with minimal leaching (<50 ppm Ti). Life-cycle analyses show heterogeneous routes reduce waste generation by 70% but demand higher initial investment [2].

Emerging biphasic systems use ionic liquids to immobilize TIPT, combining homogeneous kinetics with facile catalyst recovery. For example, [bmim][PF₆]-dissolved TIPT achieves 99% conversion in 2 hours, with the catalyst phase reused >15 times without activity loss—bridging the efficiency-sustainability gap [2].

Alphabetized Compound List

  • Diisotridecyl phthalate (DTDP)
  • Tetraisopropyl titanate (TIPT)
  • Titanium-grafted mesoporous silica (Ti-SBA-15)

Properties

CAS Number

68515-47-9

Product Name

Diisotridecyl phthalate

IUPAC Name

bis(11-methyldodecyl) benzene-1,2-dicarboxylate

Molecular Formula

C34H58O4

Molecular Weight

530.8 g/mol

InChI

InChI=1S/C34H58O4/c1-29(2)23-17-13-9-5-7-11-15-21-27-37-33(35)31-25-19-20-26-32(31)34(36)38-28-22-16-12-8-6-10-14-18-24-30(3)4/h19-20,25-26,29-30H,5-18,21-24,27-28H2,1-4H3

InChI Key

BCSGAWBQJHXXSE-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C

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